molecular formula C6H11B B1285389 3-Bromo-1,1-dimethylcyclobutane CAS No. 4237-75-6

3-Bromo-1,1-dimethylcyclobutane

Cat. No.: B1285389
CAS No.: 4237-75-6
M. Wt: 163.06 g/mol
InChI Key: YBYISQCMNIWGQJ-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dimethylcyclobutane is an organic compound with the molecular formula C6H11Br. It is a brominated derivative of cyclobutane, characterized by the presence of a bromine atom and two methyl groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1-dimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1,1-dimethylcyclobutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the cyclobutane ring, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 3-hydroxy-1,1-dimethylcyclobutane, 3-cyano-1,1-dimethylcyclobutane, or 3-amino-1,1-dimethylcyclobutane.

    Elimination: Formation of 1,1-dimethylcyclobutene.

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of 1,1-dimethylcyclobutane.

Scientific Research Applications

3-Bromo-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce the cyclobutane ring into more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-1,1-dimethylcyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Bromo-1,1-dimethylcyclobutane can be compared to other brominated cyclobutanes and substituted cyclobutanes:

    3-Chloro-1,1-dimethylcyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and physical properties.

    1,1-Dimethylcyclobutane: Lacks the bromine atom, resulting in different chemical behavior and applications.

    3-Bromo-1-methylcyclobutane: Similar but with only one methyl group, affecting its steric and electronic properties.

Properties

IUPAC Name

3-bromo-1,1-dimethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(2)3-5(7)4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYISQCMNIWGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578993
Record name 3-Bromo-1,1-dimethylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-75-6
Record name 3-Bromo-1,1-dimethylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1-dimethylcyclobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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